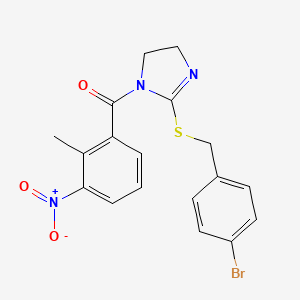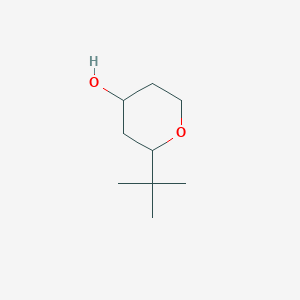
2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as Tetrahydro-4H-pyran-4-ol and tetrahydro-2H-pyran-4-ol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of “2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” involves various methods reported in recent literature . These methods include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex .Molecular Structure Analysis
The molecular structure of “2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving “2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” are complex and involve various physicochemical factors . These reactions include the valence isomerism between 2H-pyrans and 1-oxatrienes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” include a molecular weight of 102.1317 . More detailed properties like boiling point, melting point, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Compounds
Heterocyclic compounds, including pyran derivatives, are crucial in the development of pharmaceuticals, with significant importance attached to their synthesis. Research highlights the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts, emphasizing the utility of these heterocycles in organic chemistry and pharmacology due to their presence in natural compounds and drug molecules. These efforts aim at developing greener synthesis methods by utilizing water and water-ethanol systems as solvent media, adhering to the principles of green chemistry (H. Kiyani, 2018).
Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) is a conducting polymer that has seen extensive research for its application in organic thermoelectric materials. The enhancement of its thermoelectric performance through various treatments signifies the potential of organic materials in energy conversion, suggesting a broader application scope for related organic compounds in sustainable energy technologies (Zhengyou Zhu et al., 2017).
Polymer Science
In the realm of materials science, the chemical recycling of polyethylene terephthalate (PET) showcases the environmental and economic benefits of advanced recycling methods. This research contributes to understanding the sustainable lifecycle of polymers and underscores the importance of chemical innovation in mitigating waste (G. Karayannidis & D. Achilias, 2007).
Bioactive Molecules Synthesis
The multicomponent synthesis of bioactive pyrazole derivatives highlights the efficiency of creating molecules with potential therapeutic applications. Such synthetic methodologies are pivotal for developing new drugs and understanding the chemical basis of their biological activity (Diana Becerra et al., 2022).
Biomedical Applications
Research into polyhydroxyalkanoates (PHAs) for medical applications reveals the versatility of this biodegradable polymer. Controlled properties of PHAs enable their use in various medical devices and drug delivery systems, illustrating the intersection of chemical research and healthcare advancements (M. Grigore et al., 2019).
Eigenschaften
IUPAC Name |
2-tert-butyloxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)8-6-7(10)4-5-11-8/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIAORYWWSODLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyloxan-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-3-butyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2896964.png)

![5-[(Methylamino)methyl]pyrrolidin-2-one](/img/structure/B2896966.png)
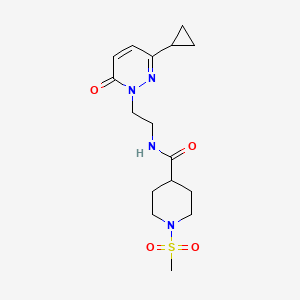
![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2896968.png)
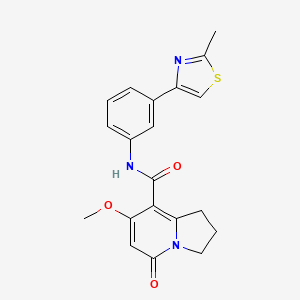
![4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine](/img/structure/B2896970.png)
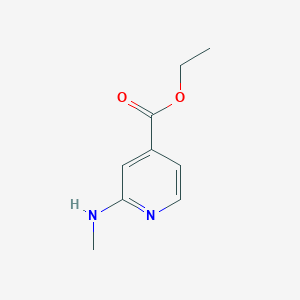
![3-(3-Chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2896974.png)

